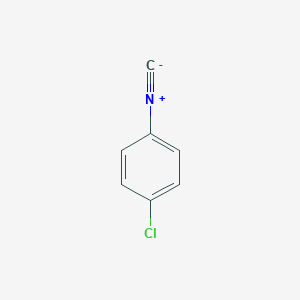

1-Chloro-4-isocyanobenzene

Description

Historical Development and Significance of Isocyanide Chemistry

A significant breakthrough occurred in 1958 when Ivar Ugi and his colleagues introduced new methods for preparing isocyanides by dehydrating formylamines. kirj.ee This development made isocyanides much more accessible for research. kirj.ee The following year, the Ugi four-component reaction (U-4CR) was introduced, a one-pot reaction that combines an amine, a carbonyl compound, a suitable acid, and an isocyanide. nih.gov This reaction proved to be incredibly versatile, capable of producing a wide array of products and solidifying the importance of isocyanides in multicomponent reactions (MCRs). nih.govkirj.ee

The significance of isocyanide chemistry has grown substantially over the years. Isocyanides are now recognized as valuable building blocks in organic synthesis, particularly in the creation of complex molecules, pharmaceuticals, and materials. ontosight.aiontosight.ai They are key components in various MCRs, such as the Ugi and Passerini reactions, which are highly efficient for generating molecular diversity. wikipedia.orgresearchgate.net Furthermore, isocyanides have found applications in medicinal chemistry, with some exhibiting biological activity, and as ligands in coordination chemistry. ontosight.aiacs.org

Unique Electronic Structure and Reactivity of the Isocyanide Functional Group

The isocyanide functional group (–N⁺≡C⁻) possesses a unique electronic structure that dictates its reactivity. It is often described by two primary resonance structures: one with a triple bond between the carbon and nitrogen atoms, resulting in a formal positive charge on the nitrogen and a negative charge on the carbon, and another with a double bond, depicting a carbene-like character. wikipedia.orgacs.org This dual nature, with both nucleophilic and electrophilic characteristics at the terminal carbon, is a key feature of isocyanides. rsc.orgrsc.org

The C-N bond distance in isocyanides is approximately 115.8 pm, and the C-N-C bond angle is nearly 180°. wikipedia.org Spectroscopically, isocyanides show a strong absorption in their IR spectra between 2165 and 2110 cm⁻¹. wikipedia.org

The reactivity of isocyanides is diverse. They are stable in the presence of strong bases but are sensitive to acids, hydrolyzing to formamides in aqueous acidic conditions. wikipedia.org Their unique electronic structure allows them to participate in a wide range of reactions, including:

Multicomponent Reactions: The Ugi and Passerini reactions are classic examples where the isocyanide acts as a key reactant. wikipedia.orgfrontiersin.org

Cycloaddition Reactions: Isocyanides can participate in reactions like the [4+1] cycloaddition with tetrazines. wikipedia.orgfrontiersin.org

α-Addition Reactions: The isocyanide carbon can add to an electrophile while the nitrogen adds to a nucleophile. frontiersin.org

Coordination Chemistry: Isocyanides act as ligands for most transition metals, behaving as electron-rich analogs of carbon monoxide. wikipedia.orgacs.org

Position of 1-Chloro-4-isocyanobenzene within Aromatic Isocyanide Research

This compound is an aromatic isocyanide with the chemical formula C₇H₄ClN. biosynth.com It serves as a valuable building block in organic synthesis and a tool in various research applications.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1885-81-0 |

| Molecular Formula | C₇H₄ClN |

| Molecular Weight | 137.56 g/mol |

| SMILES | [C-]#[N+]C1=CC=C(Cl)C=C1 |

Data sourced from biosynth.comambeed.comnih.gov

The presence of a chlorine atom on the benzene (B151609) ring offers a site for further chemical modifications, such as cross-coupling reactions. The electron-withdrawing nature of the chlorine atom also influences the reactivity of the isocyanide group.

Research has demonstrated the utility of this compound in various synthetic contexts. For instance, it has been used as a reactant in multicomponent reactions to synthesize complex heterocyclic structures. rug.nlrsc.org It has also been employed in the synthesis of gold(I) complexes, where it acts as a ligand, highlighting its role in organometallic chemistry. mdpi.com These applications underscore the importance of this compound as a versatile reagent in the broader field of aromatic isocyanide research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-4-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-9-7-4-2-6(8)3-5-7/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPCIPBFKQOIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172206 | |

| Record name | Benzene, 1-chloro-4-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-81-0 | |

| Record name | 1-Chloro-4-isocyanobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-isocyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorophenyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 4 Isocyanobenzene and Its Analogues

Established Synthetic Pathways to 1-Chloro-4-isocyanobenzene

The synthesis of aryl isocyanides, including this compound, has been a subject of extensive research, leading to several established methods.

Dehydration of N-(4-Chlorophenyl)formamide Derivatives

The most common and well-established method for synthesizing this compound is the dehydration of its corresponding formamide (B127407) precursor, N-(4-chlorophenyl)formamide. thieme-connect.combibliotekanauki.pl This reaction typically involves the use of a dehydrating agent in the presence of a base. thieme-connect.com

Common dehydrating agents include phosphoryl chloride (POCl₃), triphenylphosphine (B44618) (PPh₃) in combination with iodine (I₂), and tosyl chloride (TsCl) in the presence of pyridine. thieme-connect.comorganic-chemistry.org The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product. For instance, the use of triphenylphosphine and iodine offers a mild and efficient method for this transformation. thieme-connect.com

The reaction proceeds by activation of the formamide oxygen by the dehydrating agent, followed by elimination of water to form the isocyanide. The general mechanism is illustrated below:

R-NH-CHO + Dehydrating Agent → [R-N=CH-O-Activating Group] → R-N≡C + Byproducts

The basicity of the starting aniline (B41778) derivative can influence the yield of the corresponding formamide. bibliotekanauki.pl For example, the yield of N-(4-chlorophenyl)formamide is generally lower than that of N-phenylformamide but higher than that of N-(4-nitrophenyl)formamide, which correlates with the basicity of the parent anilines. bibliotekanauki.pl

Table 1: Comparison of Dehydrating Agents for the Synthesis of Aryl Isocyanides from Formamides

| Dehydrating Agent | Base | Solvent | Typical Yields | Reference |

|---|---|---|---|---|

| POCl₃ | Pyridine or Triethylamine (B128534) | Dichloromethane (B109758) | Good to Excellent | rug.nl |

| PPh₃/I₂ | Triethylamine | Dichloromethane | Good to Excellent | thieme-connect.com |

| TsCl | Pyridine | Toluene or Dichloromethane | Good | organic-chemistry.org |

Exploration of Alternative Synthetic Routes

While the dehydration of formamides remains a primary route, researchers have explored alternative methods for the synthesis of aryl isocyanides. One such method involves a one-pot reaction of alcohols with trimethylsilyl (B98337) cyanide and methanesulfonic acid, followed by neutralization and dehydration. organic-chemistry.org However, this method is more suitable for tertiary and benzylic isocyanides. organic-chemistry.org

Another approach is the reaction of aryl diazonium salts with isocyanides in a transition-metal-free carboxyamidation process. organic-chemistry.org This method, however, leads to the formation of arylcarboxyamides rather than the direct synthesis of isocyanides. organic-chemistry.org

Scalability Considerations in this compound Synthesis

The scalability of any synthetic process is a crucial factor for its industrial application. For the synthesis of this compound, several factors need to be considered to ensure an efficient and safe large-scale production.

A significant advancement in isocyanide synthesis has been the development of methods that avoid aqueous workups, which can simplify the process and reduce waste. rug.nl A study demonstrated the scalability of an isocyanide synthesis over five orders of magnitude, from a 0.2 mmol scale in 96-well plates to a 0.5 mol scale. rug.nlrsc.org This was achieved by using phosphorus oxychloride as the dehydrating agent and triethylamine as the base in dichloromethane, with the reaction proceeding rapidly at 0 °C. rsc.org

The purification of isocyanides on a large scale can be challenging due to their characteristic unpleasant odor and potential toxicity. Column chromatography is a common purification method. rsc.org The choice of solvent and reaction concentration also plays a role in scalability. For instance, increasing the concentration of the reaction mixture has been shown to increase the reaction speed. rug.nl

Reaction Mechanisms and Reactivity Profiles of 1 Chloro 4 Isocyanobenzene

Fundamental Reactivity Modes of the Isocyanide Moiety

The isocyanide group (-N≡C) is a versatile functional group in organic chemistry, capable of acting as both a nucleophile and an electrophile at the terminal carbon atom. acs.orgrsc.org This dual reactivity, often described as amphiphilic, is a consequence of its electronic structure, which features a combination of a σ-type lone pair and low-energy π* antibonding orbitals on the carbon. acs.org

Nucleophilic and Electrophilic Characteristics of the Isocyanide Carbon

The terminal carbon of the isocyanide group in 1-chloro-4-isocyanobenzene exhibits both nucleophilic and electrophilic characteristics. acs.orgrsc.org The lone pair of electrons on the carbon atom allows it to act as a nucleophile, participating in reactions with electrophiles. acs.orgbeilstein-journals.org Conversely, the presence of energetically accessible π* antibonding orbitals enables the carbon to act as an electrophile, accepting electrons from nucleophiles. acs.org This amphiphilic nature is central to the diverse reactivity of isocyanides, allowing them to engage in a wide array of chemical transformations. acs.org The nucleophilicity of aryl isocyanides is generally lower than that of alkyl isocyanides and cyanide ions. researchgate.net

The coordination of an isocyanide to a metal center can further modulate its reactivity. Depending on the electronic properties of the metal, the isocyanide carbon can be rendered more nucleophilic or electrophilic. researchgate.netmdpi.com For instance, coordination to a π-donating metal can increase the nucleophilicity of the isocyanide carbon. researchgate.net

Role of the Chlorine Substituent on Reactivity

The chlorine atom at the para-position of the benzene (B151609) ring in this compound plays a significant role in modifying the reactivity of the isocyanide group. As an electron-withdrawing group, the chlorine atom influences the electron density of the aromatic ring and, consequently, the isocyanide moiety. aip.orgcdnsciencepub.com This electronic effect can be understood through the Hammett constant, which provides a quantitative measure of the electron-donating or -withdrawing nature of substituents on a benzene ring. aip.org

The electron-withdrawing nature of the chlorine substituent generally decreases the nucleophilicity of the isocyanide carbon, making it less reactive in nucleophilic attack compared to unsubstituted or electron-donating group-substituted aryl isocyanides. researchgate.netaip.org However, this effect can be beneficial in certain reactions where a less nucleophilic isocyanide is required to achieve selectivity. researchgate.net The presence of the chlorine atom can also influence the stability of intermediates and transition states in various reactions, thereby affecting reaction rates and product distributions. cdnsciencepub.com

Multicomponent Reaction (MCR) Pathways Involving this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. This compound is a valuable component in several important MCRs due to the versatile reactivity of the isocyanide group. rsc.orgsmolecule.com

Ugi Reaction and its Variants

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. mdpi.comresearchgate.net this compound has been successfully employed as the isocyanide component in Ugi reactions. rsc.orgrsc.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. mdpi.com This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the final product. mdpi.comvu.nl

An interesting application of this compound is in an unexpected MCR where it reacts with 3-thiazoline S-monoxides in the presence of an acid and an alcohol to form cyclic α-alkoxy isothioureas. rsc.orgrsc.org This reaction highlights the diverse reactivity of this compound beyond the classical Ugi reaction. The acidity of the medium was found to be crucial for the outcome of this reaction, with benzoic acid providing the optimal conditions. rsc.orgrsc.org

| Reactants | Product | Reaction Type | Reference |

| 3-Thiazoline, this compound, Benzoic acid, Methanol (B129727) | Bisamide | Ugi 3-Component Reaction | rsc.org |

| 3-Thiazoline S-monoxide, this compound, Benzoic acid, Methanol | Cyclic α-methoxy isothiourea | Unexpected Multicomponent Reaction | rsc.orgrsc.org |

Passerini and Related Condensations

The Passerini three-component reaction (P-3CR) is another fundamental MCR that utilizes an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to generate α-acyloxy amides. wikipedia.orgorganic-chemistry.org This reaction is believed to proceed through a non-ionic pathway, especially in aprotic solvents, involving a cyclic transition state. vu.nlorganic-chemistry.org this compound can participate as the isocyanide component in the Passerini reaction. walisongo.ac.id

The mechanism involves the initial formation of an adduct between the carbonyl compound and the carboxylic acid, which is then attacked by the isocyanide. mdpi.comwikipedia.org A subsequent intramolecular acyl transfer (Mumm rearrangement) leads to the final α-acyloxy amide product. vu.nlwikipedia.org The Passerini reaction and its variants are highly valuable for creating diverse molecular scaffolds, particularly in medicinal and combinatorial chemistry. wikipedia.orgwalisongo.ac.id

Cycloaddition Reactions and Heterocycle Formation

This compound is a versatile substrate for cycloaddition reactions, leading to the formation of a wide variety of heterocyclic compounds. beilstein-journals.orgsmolecule.com The isocyanide group can participate in formal [4+1] cycloadditions with various conjugated systems, providing access to five-membered heterocycles. rsc.org

These reactions involve the isocyanide acting as a one-carbon synthon that reacts with a four-atom component. Examples of such four-atom partners include oxadienes, azadienes, and vinyl ketenes, leading to the synthesis of functionalized furans, pyrroles, and other heterocycles, respectively. rsc.org The reactivity of this compound in these cycloadditions is influenced by its electronic properties, with the chlorine substituent playing a role in modulating the reaction pathway and outcome.

Furthermore, intramolecular cycloadditions of aryl isocyanides containing ortho-alkenyl or ortho-alkynyl groups can be initiated by radical species, leading to the formation of indole (B1671886) and other fused heterocyclic systems. beilstein-journals.org The versatility of this compound in cycloaddition reactions makes it a valuable building block in the synthesis of complex heterocyclic molecules with potential applications in various fields of chemistry. mdpi.comresearchgate.net

Transition Metal-Catalyzed Transformations

This compound serves as a versatile substrate in a variety of transition metal-catalyzed reactions, leveraging the reactivity of both the isocyanide group and the carbon-chlorine bond. These transformations are pivotal for the synthesis of complex organic molecules.

The isocyanide functional group in this compound is a key participant in palladium-catalyzed oxidative carbonylation reactions. This process involves the reaction of the isocyanide with nucleophiles like amines and alcohols in the presence of an oxidant and a palladium catalyst. The transformation results in the formation of ureas and carbamates, respectively. The reaction proceeds through a proposed mechanism involving the insertion of the isocyanide into a palladium-nucleophile bond, followed by oxidative cleavage to yield the final product and regenerate the active palladium catalyst.

Hydrophosphinylation represents another significant transformation of the isocyanide group. This reaction involves the addition of a P-H bond, for instance from a secondary phosphine (B1218219) oxide, across the C≡N triple bond of the isocyanide. This process, often catalyzed by transition metals, leads to the formation of phosphonimidates.

Table 1: Examples of Transition Metal-Catalyzed Reactions at the Isocyanide Group

| Reaction Type | Reactants | Catalyst System | Product Type |

| Oxidative Carbonylation | This compound, Amine | Palladium Catalyst, Oxidant | Substituted Urea (B33335) |

| Oxidative Carbonylation | This compound, Alcohol | Palladium Catalyst, Oxidant | Substituted Carbamate |

| Hydrophosphinylation | This compound, Secondary Phosphine Oxide | Metal Catalyst | Phosphonimidate |

The presence of a chlorine atom on the aromatic ring allows this compound to engage in various cross-coupling reactions, which are fundamental in carbon-carbon bond formation. These reactions typically leave the isocyanide group intact, making it a valuable building block for multifunctional molecules.

In Suzuki-Miyaura coupling reactions, this compound is coupled with organoboron compounds, such as boronic acids or esters, in the presence of a palladium catalyst and a base. This reaction facilitates the formation of a new carbon-carbon bond between the two aromatic rings, yielding functionalized biaryl isocyanides.

The Sonogashira coupling is another powerful tool where this compound reacts with terminal alkynes. This transformation is co-catalyzed by palladium and copper complexes and results in the synthesis of aryl alkynes, effectively linking the aromatic ring to an alkyne moiety while preserving the isocyanide functionality.

Table 2: Key Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Catalyst System | Product Class |

| Suzuki-Miyaura | Organoboron Compound | Palladium Catalyst, Base | Biaryl Isocyanide |

| Sonogashira | Terminal Alkyne | Palladium & Copper Catalysts, Base | Aryl Alkyne |

Non-Covalent Interactions and Supramolecular Assembly

Beyond its covalent reactivity, the electronic structure of this compound dictates its involvement in specific non-covalent interactions, which are crucial for the rational design of supramolecular architectures.

The terminal nitrogen atom of the isocyanide group in this compound is characterized by a region of positive electrostatic potential, known as a π-hole. This electron-deficient region can act as an electrophilic center, enabling it to participate in attractive non-covalent interactions with electron-rich atoms or π-systems. These π-hole interactions have been investigated through computational modeling and analysis of crystallographic data, revealing their directional nature and their significant role in the solid-state packing of isocyanide-containing molecules.

The carbon atom of the isocyanide group is a soft Lewis base, making it an excellent ligand for soft metal ions, most notably gold(I). This compound readily coordinates to gold(I) centers to form highly stable, linear [Au(CNC₆H₄Cl)₂]⁺ or [AuCl(CNC₆H₄Cl)] complexes. The electron-withdrawing nature of the chloro substituent influences the electronic properties of the resulting complex. These gold(I) complexes are not merely discrete molecules; they can further organize in the solid state through aurophilic (Au···Au) interactions, which are weak relativistic metallophilic interactions, leading to the formation of extended supramolecular chains, sheets, or three-dimensional networks.

Applications of 1 Chloro 4 Isocyanobenzene in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The unique reactivity of the isocyanide group makes 1-chloro-4-isocyanobenzene a valuable component in multicomponent reactions (MCRs), which allow for the synthesis of complex products in a single, efficient step. One notable application is in the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction involving an amidine, an aldehyde, and an isocyanide.

Researchers have utilized this compound in a GBB-type reaction with 2-aminopyridine (B139424) and glyoxal (B1671930) dimethyl acetal (B89532) to construct symmetric imidazo[1,2-a]heterocycle dimers. rug.nlacs.org In these syntheses, aromatic isocyanides like this compound were reacted with various substituted 2-aminopyridines, yielding the desired dimer products. rug.nlacs.org For example, the reaction with 2-aminopyridine afforded the target compound in a 31% yield. rug.nlacs.org This method provides a streamlined approach to creating complex, tunable fluorescent imidazole-fused heterocycles. acs.org

Furthermore, isocyanides are employed in catalyzed insertion reactions to build complex heterocyclic systems. For instance, isocyanides can be inserted into C-S bonds of dithioacetals when catalyzed by Lewis acids like GaCl₃ or TiCl₄. researchgate.net They are also key components in transition-metal-catalyzed reactions, including the synthesis of pyrrolo[2,3-β]indoles through cobalt-catalyzed processes. researchgate.net The ability of the isocyanide to insert into various bonds under catalytic conditions highlights its utility in assembling elaborate molecular frameworks.

Synthesis of Biologically Relevant Scaffolds

The reactivity of this compound is particularly valuable in medicinal chemistry for the synthesis of scaffolds with potential therapeutic applications.

Isocyanates, which can be formed from isocyanides, are well-established precursors for urea (B33335) derivatives, a common motif in many biologically active compounds and pharmaceuticals. beilstein-journals.org this compound serves as a direct reactant for the one-pot synthesis of N,N'-disubstituted ureas. This is exemplified in its reaction with amine intermediates to form complex urea-containing molecules. acs.orgnih.gov Specifically, it reacts with aminopyrazole derivatives in dichloromethane (B109758) (DCM) to furnish urea-linked inhibitors of JNK3, a kinase implicated in neurodegenerative diseases. acs.orgnih.gov

Table 1: Synthesis of JNK3 Inhibitor Precursors using this compound

| Reactant 1 | Reactant 2 | Product Type | Application |

|---|---|---|---|

| Aminopyrazole Intermediate (e.g., compound 25) | This compound | N,N'-disubstituted urea (e.g., compound 26) | JNK3 Inhibitor Synthesis acs.orgnih.gov |

In a novel multicomponent reaction, this compound has been used to synthesize cyclic α-alkoxy isothioureas. rsc.orgrsc.org This unexpected transformation occurs when α-sulfinyl imines (2,5-dihydro-1,3-thiazole S-monoxides) react with an isocyanide in an alcoholic solution under acidic conditions. rsc.orgrsc.org

The reaction of a 3-thiazoline S-monoxide with this compound in methanol (B129727) (MeOH) in the presence of an acid like benzoic acid or trifluoroacetic acid leads to the formation of the corresponding α-methoxy isothiourea in good yields. rsc.orgrsc.org Studies have shown that the presence and amount of acid are crucial for the reaction's success, significantly impacting the yield of the final product. rsc.org This method provides unique access to a novel class of cyclic α-alkoxy isothioureas, which can be further derivatized. rsc.org

Table 2: Effect of Acid on the Synthesis of Cyclic α-Alkoxy Isothiourea 4a

| Acid Used | Acid Equivalents | Isolated Yield |

|---|---|---|

| None | 0 | 12% |

| Benzoic Acid (BzOH) | 0.5 equiv. | 45% |

| Benzoic Acid (BzOH) | 1.0 equiv. | 70% |

| Benzoic Acid (BzOH) | 1.2 equiv. | 71% |

| Acetic Acid (AcOH) | 1.0 equiv. | 55% |

| Trifluoroacetic Acid (TFA) | 1.0 equiv. | 68% |

Data sourced from a study on the transformation of 3-thiazoline 2a with this compound in methanol. rsc.org

This compound is a key reagent in the development of potent and selective inhibitors for c-Jun N-terminal kinase 3 (JNK3). acs.orgnih.gov JNK3 is primarily expressed in the brain and is a promising therapeutic target for neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov

In the synthesis of these inhibitors, this compound is used to introduce a substituted phenylurea moiety. acs.org This is typically achieved through a one-pot urea formation by reacting it with various amine-containing scaffolds, such as aminopyrazole derivatives. acs.orgnih.gov For instance, an amine intermediate can be reacted with this compound to form a urea, which is then further modified, often via a Suzuki coupling, to yield the final inhibitor. acs.org This approach has been central to structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of aminopyrazole-based JNK3 inhibitors. acs.orgnih.gov

Isocyanides are instrumental in the synthesis of pyroglutamic acid analogues, which have potential biological activities. smolecule.comacs.org While direct use of this compound is not specified in this context, the methodology relies on a cleavable isocyanide, 1-(2,2-dimethoxyethyl)-2-isocyanobenzene, in an Ugi multicomponent reaction. smolecule.comacs.org The Ugi reaction is followed by a post-transformation step where the C-terminal amide bond is selectively cleaved to construct the pyroglutamic acid framework. smolecule.com This highlights the utility of the isocyanide group as a versatile tool for building complex, biologically relevant molecules like L-pyroglutamic acid analogues, which are explored for their antifungal and anti-inflammatory properties. nih.govnih.gov

Material Science Applications

The application of this compound and its close derivatives extends into the field of material science. It has been listed as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are crystalline porous polymers with potential applications in gas storage, catalysis, and sensing.

In a related application, the derivative 4-chloro-2-iodo-1-isocyanobenzene was used to synthesize a gold(I) compound, [AuCl(CNC₆H₃-4-Cl-2-I)]. researchgate.net In its crystal structure, this compound forms a 2D extended ladder-type architecture through a combination of aurophilic (Au···Au) and rare π-hole (CN···Cl) interactions. researchgate.net This demonstrates the use of functionalized isocyanobenzenes in crystal engineering to create novel solid-state materials with defined supramolecular structures. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₄ClN |

| 1-(2,2-dimethoxyethyl)-2-isocyanobenzene | C₁₁H₁₃NO₂ |

| 2-aminopyridine | C₅H₆N₂ |

| 4-chloro-2-iodo-1-isocyanobenzene | C₇H₃ClIN |

| Acetic Acid | C₂H₄O₂ |

| Benzoic Acid | C₇H₆O₂ |

| Dichloromethane | CH₂Cl₂ |

| Gallium(III) chloride (GaCl₃) | GaCl₃ |

| Glyoxal dimethyl acetal | C₄H₁₀O₂ |

| JNK3 | Not Applicable |

| Methanol | CH₄O |

| Pyroglutamic Acid | C₅H₇NO₃ |

| Titanium(IV) chloride (TiCl₄) | TiCl₄ |

| Trifluoroacetic Acid | C₂HF₃O₂ |

Stabilization of Nanoparticles (e.g., Ruthenium Nanoparticles)

The isocyano functional group is instrumental in the stabilization of metallic nanoparticles, a critical aspect of nanotechnology that prevents agglomeration and preserves the unique properties of the nanoparticles. While research has highlighted the use of isocyanobenzene (B1200496) derivatives for this purpose, the principles are directly applicable to this compound.

Studies have demonstrated the use of isocyanobenzene compounds, such as 1-hexyl-4-isocyanobenzene, in the stabilization of ruthenium (Ru) nanoparticles. smolecule.com The stabilization process occurs through the self-assembly of the isonitrile molecules onto the surface of "bare" ruthenium colloids. This assembly is driven by the formation of strong interfacial bonds between the ruthenium metal and the isocyano group (Ru=C=N−). smolecule.com

The formation of these conjugated Ru=C=N− interfacial bonds is crucial as it leads to intraparticle charge delocalization, which in turn imparts unique optical and electronic properties to the stabilized nanoparticles. smolecule.com The general mechanism of isocyanide stabilization of ruthenium nanoparticles provides a framework for understanding how this compound can function in a similar capacity. The presence of the chloro-substituent on the phenyl ring can further modulate the electronic properties of the resulting stabilized nanoparticle system.

Table 1: Research Findings on Isocyanobenzene-Stabilized Ruthenium Nanoparticles

| Parameter | Finding | Source |

|---|---|---|

| Stabilizing Agent Example | 1-hexyl-4-isocyanobenzene | smolecule.com |

| Nanoparticle Type | Ruthenium (Ru) colloids | smolecule.com |

| Stabilization Mechanism | Self-assembly via Ru=C=N− interfacial bonds | smolecule.com |

| Resulting Property | Intraparticle charge delocalization | smolecule.com |

| Significance | Imparts unique optical and electronic properties | smolecule.com |

Chemical Probes for Surface Detection

This compound has been effectively utilized as a chemical probe for the detection of various molecules, such as amines, on metal surfaces. biosynth.com This application leverages the compound's ability to bind to these surfaces and the subsequent changes in its spectroscopic signature upon interaction with target analytes.

The primary method for this application involves Raman spectroscopy. biosynth.com When this compound is introduced to a metal surface, it binds to nucleophilic sites, forming covalent bonds. biosynth.com The interaction of this surface-bound isocyanide with other molecules, like amines, causes a detectable frequency shift in its Raman spectrum. biosynth.com This frequency shift serves as a clear indicator for the presence of the target molecule. The high degree of inhibition observed in certain contexts is attributed to this strong covalent bonding with the metal surface. biosynth.com

Table 2: Application of this compound as a Chemical Probe

| Feature | Description | Source |

|---|---|---|

| Target Analytes | Amines and other molecules | biosynth.com |

| Detection Surface | Metal surfaces | biosynth.com |

| Analytical Technique | Raman Spectroscopy | biosynth.com |

| Binding Mechanism | Binds to nucleophilic sites, forming covalent bonds | biosynth.com |

| Detection Principle | Frequency shift in the Raman spectrum upon analyte interaction | biosynth.com |

Spectroscopic and Structural Characterization Techniques for 1 Chloro 4 Isocyanobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of 1-chloro-4-isocyanobenzene is expected to show signals corresponding to the aromatic protons. Due to the para-substitution pattern, the four protons on the benzene (B151609) ring are in two distinct chemical environments. The protons ortho to the chlorine atom (C2 and C6) and the protons ortho to the isocyanide group (C3 and C5) will give rise to two separate signals. These signals typically appear as doublets due to coupling with their adjacent protons. Based on data for similar compounds like chlorobenzene (B131634), where aromatic protons resonate in the 7.14 to 7.43 ppm range, the signals for this compound are predicted to fall within a similar region. docbrown.info The integration of these signals would confirm a 2:2 proton ratio.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, four distinct signals are expected: one for the isocyanide carbon, one for the carbon bearing the chlorine atom (C4), one for the carbon bearing the isocyanide group (C1), and one for the two equivalent aromatic carbons (C2/C6 and C3/C5). A key diagnostic signal is that of the isocyanide carbon, which is typically found in the range of 135-150 ppm. ucl.ac.uk The aromatic carbons will appear in the typical region for substituted benzenes (approximately 110-140 ppm). wisc.edu For comparison, the carbon atoms in 1,4-dichlorobenzene (B42874) show signals around 129 and 134 ppm. chemicalbook.com While a publicly available, fully assigned spectrum for this compound is not readily found, these characteristic chemical shift ranges allow for predictable assignments. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | ~7.1 - 7.5 | Doublet, Doublet |

| ¹³C (Isocyanide) | 135 - 150 | Singlet |

| ¹³C (Aromatic) | 110 - 140 | Multiple Singlets |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the isocyanide (–N≡C) functional group. This stretching vibration (νCN) typically appears in the region of 2100-2200 cm⁻¹. Studies on similar alkyl isocyanides show this band centered around 2175 cm⁻¹. nih.gov Other significant absorptions would include C-H stretching from the aromatic ring (above 3000 cm⁻¹), C=C stretching within the benzene ring (approximately 1450-1600 cm⁻¹), and the C-Cl stretching vibration at lower frequencies (typically 1000-1100 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The isocyanide stretch is also Raman active and serves as a powerful diagnostic tool. rsc.org Research on 4-chlorophenyl isocyanide (CPI) has utilized the CN stretching mode as a "finger-print" to study the molecule's adsorption on metal surfaces like gold and platinum. rsc.orgrsc.org The frequency of this Raman signal is sensitive to the electronic environment, with π-back donation from a metal surface causing a red shift (a decrease in frequency) of the CN stretching mode. rsc.orgrsc.org This high sensitivity makes Raman spectroscopy invaluable for studying the interactions of this compound with surfaces. rsc.orgbiosynth.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| Isocyanide (–N≡C) | Stretching (νCN) | IR, Raman | 2100 - 2200 |

| Aromatic C-H | Stretching | IR | >3000 |

| Aromatic C=C | Stretching | IR, Raman | 1450 - 1600 |

| C-Cl | Stretching | IR | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores in this compound—the chlorinated benzene ring and the isocyanide group—give rise to characteristic absorption bands. msu.edu

The absorption is primarily due to π → π* and n → π* transitions. msu.edu

π → π transitions:* These high-energy transitions involve the excitation of electrons from the π bonding orbitals of the aromatic system to the corresponding π* antibonding orbitals. Conjugation in the benzene ring results in strong absorption bands, typically below 300 nm.

n → π transitions:* These transitions involve the excitation of non-bonding electrons (from the nitrogen of the isocyanide group or the chlorine atom) to the π* antibonding orbitals of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions.

Studies on chlorobenzene show transient electronic absorption spectra with features that depend on the excitation wavelength and solvent. nih.gov For this compound, similar complex behavior is expected, with absorption maxima influenced by the electronic interplay between the chloro and isocyano substituents.

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing clues about its structure through fragmentation patterns. libretexts.org

For this compound (C₇H₄ClN), the calculated molecular weight is approximately 137.56 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 137 (for the molecule containing the ³⁵Cl isotope) and a significant M+2 peak at m/z 139 (for the ³⁷Cl isotope). The characteristic ~3:1 intensity ratio of the M⁺ to M+2 peaks is a definitive indicator of the presence of a single chlorine atom.

Common fragmentation pathways for aromatic compounds include the loss of substituents. libretexts.orgmiamioh.edu Therefore, prominent fragment ions in the spectrum of this compound would likely include:

[M - Cl]⁺: A peak at m/z 102, corresponding to the loss of a chlorine radical.

[M - CN]⁺: A peak corresponding to the loss of the cyanide radical.

[C₆H₄]⁺: A peak at m/z 76, representing the benzyne (B1209423) cation, resulting from the loss of both substituents.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Identity | Notes |

|---|---|---|

| 137 / 139 | [C₇H₄ClN]⁺ (M⁺ / M+2) | Molecular ion peak and its isotope peak, ratio ~3:1 |

| 102 | [C₇H₄N]⁺ | Loss of Cl |

| 76 | [C₆H₄]⁺ | Loss of Cl and CN |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Photoelectron and Electron Transmission Spectroscopy for Electronic Properties

Photoelectron Spectroscopy (PES) and Electron Transmission Spectroscopy (ETS) are advanced techniques used to probe the electronic structure of molecules by measuring the energies of molecular orbitals.

Photoelectron Spectroscopy (PES): In PES, high-energy radiation (like He(I) at 21.22 eV) is used to ionize the molecule, and the kinetic energies of the ejected electrons are measured. rsc.org This allows for the determination of the vertical ionization potentials, which correspond to the binding energies of the electrons in their molecular orbitals. Studies on substituted benzenes show that the degeneracy of the highest occupied molecular orbitals (HOMOs) of benzene (the e₁g orbitals) is lifted upon substitution. rsc.orgoup.com For this compound, this splitting would be influenced by the combined inductive and mesomeric effects of both the chloro and isocyano groups, providing direct insight into how these substituents perturb the electronic structure of the benzene ring. oup.com

Electron Transmission Spectroscopy (ETS): ETS provides information about the unoccupied molecular orbitals (the LUMOs) by measuring the energies at which low-energy electrons can temporarily attach to a molecule to form a transient negative ion. These are known as shape resonances. Studies on chlorobenzene have identified its low-energy shape resonances using this technique. nih.gov For this compound, ETS would reveal the energies of the π* antibonding orbitals, which are crucial for understanding its electron-accepting capabilities and its reactivity.

Computational and Theoretical Investigations of 1 Chloro 4 Isocyanobenzene

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure of molecules. For 1-chloro-4-isocyanobenzene, DFT calculations are instrumental in understanding the distribution of electrons and the nature of its chemical bonds. Such studies typically employ various functionals and basis sets to achieve a balance between computational cost and accuracy.

While specific, in-depth research articles detailing comprehensive DFT studies exclusively on this compound are not widely available in the public domain, the principles of DFT can be applied to predict its electronic characteristics. These calculations would typically involve geometry optimization to find the lowest energy structure, followed by an analysis of the electronic properties.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical in determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity.

For this compound, the HOMO is expected to be distributed primarily over the aromatic ring and the isocyanide group, while the LUMO would also be located on the π-system of the ring and the isocyanide moiety. The presence of the electron-withdrawing chlorine atom and the isocyanide group influences the energy levels of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative, based on general principles for similar aromatic compounds, as specific published values for this molecule are not readily available.)

| Parameter | Value (eV) |

| HOMO Energy | -7.0 to -6.0 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 5.5 to 5.0 |

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to predict the NLO properties of molecules, such as the dipole moment (μ) and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are potential candidates for NLO materials. These properties arise from the asymmetric distribution of electron density and the response of the molecule to an external electric field. The presence of both an electron-withdrawing group (Cl) and a group with complex electronic character (isocyanide) could lead to interesting NLO behavior.

Table 2: Predicted Non-Linear Optical Properties of this compound (Note: This data is predictive and not from a specific cited study on this molecule.)

| Property | Predicted Value |

| Dipole Moment (μ) | ~2.0 - 2.5 Debye |

| First-Order Hyperpolarizability (β) | Moderate |

Ab Initio Calculations for Molecular Geometry and Energetics

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods are used to obtain highly accurate predictions of molecular geometries, bond lengths, bond angles, and energies. For this compound, ab initio calculations would provide precise details about its three-dimensional structure.

The geometry would be defined by the C-Cl bond length, the C-N and N-C bond lengths within the isocyanide group, and the various bond angles within the benzene (B151609) ring. These parameters are fundamental for understanding the molecule's steric and electronic properties.

Table 3: Theoretically Optimized Geometrical Parameters of this compound (Note: These values are representative for chloro- and isocyano-substituted benzenes based on general computational data, as specific ab initio results for this compound are not available.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | ~1.74 | C-C-C (ring) | ~120 |

| C-N (isocyanide) | ~1.40 | C-N-C (isocyanide) | ~180 |

| N≡C (isocyanide) | ~1.17 | ||

| C-C (ring) | ~1.39 |

Molecular Dynamics Simulations and Reaction Pathway Analysis

Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound in different environments, such as in solution or in the solid state. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes like conformational changes and intermolecular interactions.

Furthermore, computational analysis can be used to explore potential reaction pathways for this compound. This involves mapping the potential energy surface to identify transition states and intermediates, thereby elucidating reaction mechanisms and predicting reaction kinetics. For instance, the reactivity of the isocyanide group in cycloaddition or insertion reactions could be a focus of such studies. However, specific MD or reaction pathway studies for this compound are not documented in available literature.

Analysis of Non-Covalent Interactions and Bonding Characteristics

The study of non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and halogen bonds, is crucial for understanding the supramolecular chemistry of this compound. The chlorine atom can participate in halogen bonding, acting as a halogen bond donor. The nitrogen atom of the isocyanide group can act as a hydrogen or halogen bond acceptor. These interactions dictate the packing of molecules in the solid state and their behavior in solution. Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can visualize and quantify these weak interactions. A recent general study on isocyanide interactions highlighted that the isocyanide carbon can form short contacts with halogens like chlorine.

Global Reactivity Descriptors (e.g., Hardness and Softness)

Hardness (η) measures the resistance to change in electron distribution.

Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors for this compound would be calculated using its HOMO and LUMO energies.

Table 4: Calculated Global Reactivity Descriptors (Note: These values are illustrative, derived from the hypothetical FMO energies in Table 1.)

| Descriptor | Formula | Illustrative Value |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~2.5 - 2.75 eV |

| Softness (S) | 1 / η | ~0.36 - 0.40 eV⁻¹ |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~3.75 - 4.25 eV |

| Electrophilicity Index (ω) | χ² / (2η) | ~2.56 - 3.41 eV |

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

While established methods for synthesizing aryl isocyanides exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. The classical approach involves the dehydration of N-formyl anilines, which are themselves synthesized from the corresponding aniline (B41778) and formic acid. thieme-connect.combibliotekanauki.pl

Future advancements are anticipated in several key areas:

Green Dehydration Reagents: The standard dehydration of N-(4-chlorophenyl)formamide often employs reagents like phosphoryl trichloride (B1173362) (POCl₃) or combinations of triphenylphosphine (B44618) and iodine. thieme-connect.com These reagents can be hazardous and produce stoichiometric amounts of waste. A significant future direction is the development of novel, catalytic, and environmentally benign dehydration systems. Research into solid-supported catalysts or recyclable dehydrating agents could offer greener alternatives.

Heterogeneous Catalysis: The formylation of 4-chloroaniline, the precursor step, has been shown to benefit from heterogeneous catalysts like H-Zeolite A in solvent-free conditions. Extending this principle to the subsequent dehydration step could lead to simplified purification procedures and catalyst recycling, aligning with the principles of green chemistry.

Continuous Flow Synthesis: To improve safety, scalability, and process control, the adoption of continuous flow chemistry for the synthesis of 1-chloro-4-isocyanobenzene presents a promising frontier. Flow reactors can handle hazardous reagents more safely and allow for precise control over reaction parameters, potentially leading to higher yields and purity. Future work will involve optimizing reactor design and reaction conditions for both the formylation and dehydration steps in an integrated flow process.

A summary of synthetic strategies and future development areas is presented below.

| Synthetic Step | Conventional Method | Future Research Direction | Potential Advantage |

| Formylation | Aniline + Formic Acid | Heterogeneous catalysis (e.g., H-Zeolite A) | Solvent-free conditions, catalyst recyclability. |

| Dehydration | POCl₃, Ph₃P/I₂ thieme-connect.com | Novel green catalysts, catalytic dehydration | Reduced waste, improved safety. |

| Process | Batch Synthesis | Continuous Flow Synthesis | Enhanced safety, scalability, process control. |

Exploration of New Catalytic Transformations

This compound is a versatile reactant in a multitude of catalytic transformations, owing to the isocyanide's ability to act as both a nucleophile and an electrophile. Future research will continue to uncover new reactions and expand the synthetic toolbox.

Photoredox Catalysis: Recent studies have demonstrated the participation of this compound in photoredox-catalyzed cascade reactions, for instance with iridium-based catalysts, to construct complex nitrogen-containing heterocycles. researchgate.net Future explorations could involve using different photocatalysts, exploring novel reaction partners, and harnessing visible light to drive previously inaccessible transformations.

Novel Multicomponent Reactions (MCRs): The compound is a key component in various MCRs, including the Ugi and Groebke–Blackburn–Bienaymé (GBB) reactions, often under acid or metal catalysis. nist.govscience.gov There is vast potential for designing new MCRs that incorporate this compound to rapidly build molecular complexity. The development of stereoselective MCRs using chiral catalysts is a particularly attractive avenue.

Transition Metal Catalysis: The compound has been successfully employed in copper- and palladium-catalyzed reactions, such as domino reactions and Suzuki couplings. nih.govnist.gov Future research could focus on exploring other transition metals (e.g., rhodium, nickel, gold) to catalyze novel cycloadditions, cross-coupling reactions, and C-H functionalization processes involving the isocyanide group.

The table below summarizes some of the known catalytic transformations involving this compound.

| Catalyst Type | Reaction Name/Type | Product Class | Reference |

| Iridium Complex | Photocascade Reaction | Nitrogen Heterocycles | researchgate.net |

| Acid (e.g., Benzoic Acid) | Ugi-type Multicomponent Reaction | Cyclic α-alkoxy Isothioureas | nist.gov |

| Copper(I) Iodide | Domino Reaction | Isoquinolone Carboxylic Acids | nist.gov |

| Palladium(0) | Suzuki Coupling | Biaryl Ureas | nih.gov |

| Scandium(III) Triflate | Groebke–Blackburn–Bienaymé (GBB) | Imidazo-fused Heterocycles | science.gov |

Design of Advanced Functional Materials

The distinct electronic and binding properties of this compound make it a promising candidate for the development of advanced materials with tailored functions.

Surface Probes and Sensors: The isocyanide group is known to bind strongly to metal surfaces. This compound has been used as a chemical probe for detecting molecules on metal surfaces via Raman spectroscopy. biosynth.com Future work could focus on developing more sophisticated sensors based on this principle, potentially creating arrays for high-throughput screening of surface-adsorbed species.

Organometallic and Coordination Polymers: The compound can act as a ligand in organometallic complexes. For instance, a related isocyanide has been used to form a gold(I) complex that self-assembles into a 2D ladder-type architecture through aurophilic and π-hole interactions. mdpi.comresearchgate.net This opens avenues for designing novel metal-organic frameworks (MOFs) and coordination polymers with interesting electronic, optical, or catalytic properties.

Monomers for Advanced Polymers: The molecule has been identified as a potential monomer for creating Covalent Organic Frameworks (COFs), which are crystalline porous polymers with highly ordered structures. uni.lursc.orgresearchgate.net Future research will involve incorporating this and other functionalized isocyanides into COFs to create materials for gas storage, separation, or heterogeneous catalysis. Furthermore, its role as an intermediate in polyurethane synthesis suggests potential for creating other functional polymers.

Optoelectronic Materials: this compound has been used in the synthesis of cyclometalated Platinum(II) complexes that are being investigated for use in Organic Light-Emitting Diodes (OLEDs). rsc.org The design and synthesis of new metal complexes featuring this ligand could lead to next-generation phosphorescent emitters with improved efficiency and stability.

| Material Class | Potential Application | Underlying Principle | Reference |

| Surface-Bound Monolayers | Chemical Sensors | Binding to metal surfaces, detection by Raman spectroscopy. biosynth.com | biosynth.com |

| Metal-Organic Frameworks (MOFs) | Catalysis, Gas Storage | Coordination to metal nodes via the isocyanide group. | mdpi.com |

| Covalent Organic Frameworks (COFs) | Separation, Catalysis | Use as a rigid organic linker in a porous polymer network. | uni.lursc.org |

| Organometallic Complexes | Organic LEDs (OLEDs) | Ligand in emissive Platinum(II) complexes. | rsc.org |

Integration in High-Throughput Synthesis and Combinatorial Chemistry

Combinatorial chemistry, coupled with high-throughput screening, is a cornerstone of modern drug discovery. researchgate.netresearchgate.net The reactivity of this compound in multicomponent reactions makes it an ideal building block for these technologies.

The future in this area will focus on:

Library Generation: Leveraging the efficiency of MCRs like the GBB reaction, this compound can be used to generate vast libraries of structurally diverse small molecules. science.gov Research has shown that while some substituted isocyanides perform poorly, establishing the scope and limitations is key to successful library synthesis. jyu.fi Future efforts will aim to expand the diversity of the other components (aldehydes, amines) used in conjunction with this isocyanide to access novel chemical space.

Automation and Optimization: The integration of robotic systems for liquid handling and purification will accelerate the synthesis of these chemical libraries. Future research will involve optimizing MCR conditions for automation, ensuring high conversion and purity across a wide range of substrates.

Development of New Scaffolds: While scaffolds like imidazo[1,2-a]pyridines are accessible via the GBB reaction, there is an opportunity to develop entirely new MCRs involving this compound. science.gov This would provide novel core structures for screening against biological targets, moving beyond established chemical frameworks.

Deeper Mechanistic Understanding through Advanced Computational Approaches

Computational chemistry provides invaluable insights into reaction mechanisms, bonding, and molecular properties that are often difficult to probe experimentally.

Future research directions will heavily rely on computational methods to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) has already been used to study the mechanism of reactions between isocyanides and carboxylic acids and to rationalize the regioselectivity in catalytic cycles. Advanced computational modeling will be crucial for mapping the potential energy surfaces of complex, multi-step catalytic transformations involving this compound, helping to explain observed outcomes and predict new reactivity.

Analyze Non-covalent Interactions: DFT calculations have been instrumental in understanding the subtle forces, such as aurophilic and π-hole interactions, that govern the solid-state packing of isocyanide-containing metal complexes. mdpi.comresearchgate.net Future studies will likely employ a broader range of computational tools, including energy decomposition analysis and non-covalent interaction plots, to gain a more quantitative understanding of these forces, which are critical for the rational design of crystal structures and functional materials.

In Silico Design of Molecules: As computational power grows, it will become increasingly feasible to design novel catalysts, functional materials, and drug candidates in silico. For example, computational screening of virtual libraries built from this compound could predict binding affinities to protein targets, prioritizing the synthesis of the most promising compounds. researchgate.net Similarly, the electronic properties of potential OLED emitters or COF linkers can be predicted before their synthesis is attempted.

| Computational Method | Application Area | Insight Gained | Reference |

| Density Functional Theory (DFT) | Reaction Mechanisms | Transition state analysis, reaction barriers, stereoselectivity. | |

| DFT / Energy Decomposition | Non-covalent Interactions | Nature and strength of aurophilic and π-hole interactions. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| DFT / Orbital Analysis | Electronic Structure | π-back-bonding in metallylene-isocyanide complexes. | |

| Virtual Screening / Docking | Drug Discovery | Prediction of binding modes and affinities to biological targets. | researchgate.net |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1-chloro-4-isocyanobenzene in multistep reactions?

- Methodology : Use Procedure A (0.2 mmol scale) or Procedure B (1.0 mmol scale), both yielding 81% via nucleophilic substitution, compared to literature yields of 39%. Monitor reaction progress with TLC (Rf = 0.60 in 9:1 heptane/ethyl acetate) and confirm purity via HRMS (calculated [M+H]+: 138.0105; observed: 138.0107) .

- Critical Note : Replicate NMR conditions (500 MHz, CDCl₃) to verify aromatic proton signals (δ 7.36–7.30 ppm) and carbon environments (δ 165.5–124.9 ppm) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Methods :

- ¹H/¹³C NMR : Confirm regioselectivity via coupling constants (e.g., J = 8.8 Hz for aromatic protons) and carbon chemical shifts (e.g., δ 135.6 ppm for isocyanide-substituted carbons) .

- IR Spectroscopy : Identify isocyanide stretching vibrations at ~2124 cm⁻¹ and aromatic C-Cl absorption near 828 cm⁻¹ .

- HRMS : Validate molecular ion peaks to distinguish from impurities (e.g., [M+H]+ at m/z 138.0107) .

Q. How stable is this compound under standard laboratory conditions?

- Handling Guidelines : Store in airtight containers at ≤25°C. Avoid exposure to moisture, oxidizers, or high heat, as decomposition may release toxic gases (e.g., HCl, HCN) .

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to detect hydrolysis byproducts .

Advanced Research Questions

Q. How to resolve discrepancies in reported melting points (e.g., 71–72°C vs. 247°C)?

- Root Cause Analysis :

- Purity : Verify via DSC (differential scanning calorimetry) and elemental analysis. Impurities (e.g., residual solvents) lower observed melting points .

- Polymorphism : Perform X-ray crystallography to identify crystalline forms. Literature values may correspond to different polymorphs .

- Experimental Design : Synthesize batches using identical protocols (e.g., recrystallization in heptane/ethyl acetate) and compare with literature procedures .

Q. What reaction mechanisms explain the reactivity of the isocyanide group in this compound?

- Theoretical Framework :

- Nucleophilic Substitution : The isocyanide group (−NC) acts as a strong σ-donor, facilitating metal coordination in catalytic cycles (e.g., Ugi reactions) .

- Electrophilic Aromatic Substitution : Chlorine at the para position directs further substitution reactions. Computational studies (DFT) can model charge distribution .

- Validation : Use kinetic isotope effects (KIE) or Hammett plots to quantify electronic effects .

Q. How to design experiments using this compound in multicomponent reactions (MCRs)?

- Case Study : Incorporate it into Passerini or Ugi reactions. Optimize solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry (1:1:1 ratio of amine, aldehyde, and isocyanide) .

- Data Analysis : Track reaction progress via ¹³C NMR to detect intermediate formation (e.g., α-acyloxy amides) .

Q. What safety protocols are critical for handling this compound in high-throughput screening?

- Risk Mitigation :

- Engineering Controls : Use closed systems with local exhaust ventilation to minimize vapor exposure .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required during powder handling .

- Emergency Measures : Equip labs with eyewash stations and neutralize spills with inert adsorbents (e.g., vermiculite) .

Data Contradiction and Validation

Q. Why do NMR spectra of this compound vary across studies?

- Troubleshooting :

- Deuterated Solvents : Ensure CDCl₃ is anhydrous; residual water shifts proton signals .

- Relaxation Delays : Adjust ¹³C NMR acquisition parameters (e.g., 75–126 MHz) to enhance signal-to-noise ratios .

Q. How to validate computational models predicting the electronic properties of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.